Cas no 2241877-05-2 ((2-(piperidin-1-yl-d10)pyrimidin-5-yl)boronic acid)
(2-(piperidin-1-yl-d10)pyrimidin-5-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (2-(piperidin-1-yl-d10)pyrimidin-5-yl)boronic acid
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- Inchi: 1S/C9H14BN3O2/c14-10(15)8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7,14-15H,1-5H2
- InChI Key: JFPMJXGMHDIKLK-UHFFFAOYSA-N
- SMILES: B(C1=CN=C(N2C([H])([H])C([H])([H])C([H])([H])C([H])([H])C2([H])[H])N=C1)(O)O
(2-(piperidin-1-yl-d10)pyrimidin-5-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P904323-5mg |
(2-(piperidin-1-yl-d10)pyrimidin-5-yl)boronic acid |
2241877-05-2 | 95% | 5mg |
¥8,608.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P904323-25mg |
(2-(piperidin-1-yl-d10)pyrimidin-5-yl)boronic acid |
2241877-05-2 | 95% | 25mg |
¥22,380.00 | 2022-09-28 |
(2-(piperidin-1-yl-d10)pyrimidin-5-yl)boronic acid Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on (2-(piperidin-1-yl-d10)pyrimidin-5-yl)boronic acid
Professional Introduction to (2-(piperidin-1-yl-d10)pyrimidin-5-yl)boronic Acid (CAS No. 2241877-05-2)
(2-(piperidin-1-yl-d10)pyrimidin-5-yl)boronic acid is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2241877-05-2, belongs to a class of boronic acid derivatives that are widely studied for their potential applications in drug discovery and molecular biology. The unique structure of this compound, featuring a pyrimidine ring linked to a piperidine moiety, makes it a valuable tool for various biochemical and medicinal chemistry applications.
The significance of (2-(piperidin-1-yl-d10)pyrimidin-5-yl)boronic acid lies in its versatility and the potential it holds for developing novel therapeutic agents. Boronic acids are known for their ability to form stable complexes with sugars and other biomolecules, which has made them indispensable in the design of inhibitors for enzymes such as glycosidases. The deuterated version, specifically piperidin-1-yl-d10, enhances the compound's stability and isotopic purity, making it particularly useful in advanced NMR studies and metabolic labeling experiments.
In recent years, there has been a surge in research focused on the development of boronic acid-based drugs due to their favorable pharmacokinetic properties and high specificity. For instance, the compound has been explored in the context of targeted protein degradation, where it serves as a key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs). These innovative therapeutic strategies have shown promise in preclinical studies for treating various cancers by selectively degrading oncogenic proteins.
The pyrimidine ring in (2-(piperidin-1-yl-d10)pyrimidin-5-yl)boronic acid is particularly noteworthy, as it provides a scaffold for further functionalization. This allows chemists to modify the compound's properties, such as solubility and binding affinity, to suit specific biological targets. Recent studies have demonstrated the use of this derivative in designing small-molecule inhibitors for kinases and other enzymes involved in signal transduction pathways. These inhibitors are crucial for understanding disease mechanisms and developing effective treatments.
Moreover, the isotopic labeling with deuterium (d10) offers additional advantages in drug development. Deuterated compounds often exhibit improved metabolic stability and reduced clearance rates in vivo, which can lead to longer half-lives and more efficient drug delivery. This has made (2-(piperidin-1-yl-d10)pyrimidin-5-yl)boronic acid a attractive candidate for use in radioligands and probes used in positron emission tomography (PET) imaging.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. The boronic acid functionality is particularly sensitive to hydrolysis, necessitating careful handling under anhydrous conditions. Despite these challenges, the synthetic pathways developed for this derivative have set a benchmark for similar boronic acid compounds.
In conclusion, (2-(piperidin-1-yl-d10)pyrimidin-5-yl)boronic acid represents a significant advancement in pharmaceutical chemistry. Its unique structural features and isotopic modifications make it a versatile tool for drug discovery and molecular biology research. As ongoing studies continue to uncover new applications for this compound, its importance in the development of next-generation therapeutics is likely to grow even further.
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